molecular formula C13H14N2O4 B14797870 [(Cyclohexylideneamino)oxy](2-nitrophenyl)methanone

[(Cyclohexylideneamino)oxy](2-nitrophenyl)methanone

Cat. No.: B14797870
M. Wt: 262.26 g/mol
InChI Key: HBYJKVLYOUMDBJ-UHFFFAOYSA-N
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Description

Cyclohexanone O-2-nitrobenzoyl oxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. Cyclohexanone O-2-nitrobenzoyl oxime is derived from cyclohexanone and 2-nitrobenzoyl chloride, making it a significant compound in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone O-2-nitrobenzoyl oxime can be synthesized through a multi-step process involving the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime. This intermediate is then reacted with 2-nitrobenzoyl chloride to yield the final product. The reaction conditions typically involve the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of cyclohexanone oxime, a precursor to cyclohexanone O-2-nitrobenzoyl oxime, often involves the ammoximation of cyclohexanone using hydrogen peroxide and ammonia in the presence of a titanium silicate catalyst (TS-1). This method is favored due to its high selectivity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone O-2-nitrobenzoyl oxime undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The oxime group can be reduced to an amine.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

Cyclohexanone O-2-nitrobenzoyl oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexanone O-2-nitrobenzoyl oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanone O-2-nitrobenzoyl oxime is unique due to its combination of the cyclohexanone and 2-nitrobenzoyl moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

(cyclohexylideneamino) 2-nitrobenzoate

InChI

InChI=1S/C13H14N2O4/c16-13(19-14-10-6-2-1-3-7-10)11-8-4-5-9-12(11)15(17)18/h4-5,8-9H,1-3,6-7H2

InChI Key

HBYJKVLYOUMDBJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NOC(=O)C2=CC=CC=C2[N+](=O)[O-])CC1

Origin of Product

United States

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